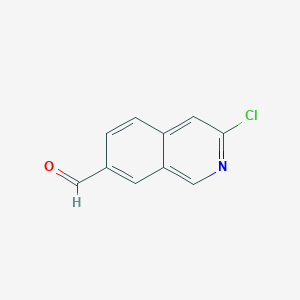

3-Chloroisoquinoline-7-carbaldehyde

Description

Properties

IUPAC Name |

3-chloroisoquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-4-8-2-1-7(6-13)3-9(8)5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXSLXFMBLMVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Chloroisoquinoline Scaffold

An In-depth Technical Guide to 3-Chloroisoquinoline-7-carbaldehyde: Properties, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of 3-Chloroisoquinoline-7-carbaldehyde, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited direct experimental data available for this specific isomer, this document synthesizes information from closely related structural analogs, particularly other substituted chloroisoquinoline and chloroquinoline carbaldehydes, to present a predictive yet scientifically grounded resource.

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, found in a multitude of natural products and pharmacologically active compounds. The introduction of a chlorine atom and a carbaldehyde group onto this scaffold at the 3- and 7-positions, respectively, creates a versatile bifunctional molecule. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures. The chlorine atom, an electron-withdrawing group, modulates the electronic properties of the heterocyclic ring system, influencing both its reactivity and potential biological activity. This unique combination of functional groups makes 3-Chloroisoquinoline-7-carbaldehyde a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

While experimentally determined data for 3-Chloroisoquinoline-7-carbaldehyde is scarce, we can predict its key properties based on known data for its isomers and related compounds.

Core Chemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₀H₆ClNO | Based on chemical structure |

| Molecular Weight | 191.61 g/mol | Based on chemical structure[1] |

| Physical State | Likely a solid at room temperature | Based on isomers and analogs[1] |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General property of similar organic compounds |

| CAS Number | Not broadly available in public databases |

Predicted Spectroscopic Data

Direct spectroscopic data for 3-Chloroisoquinoline-7-carbaldehyde is not widely published. The following predictions are based on the analysis of related structures, such as other chloroisoquinoline and chloroquinoline carbaldehydes.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring and a characteristic downfield singlet for the aldehyde proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all ten carbon atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the key functional groups.

-

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[1] The predicted monoisotopic mass is 191.0138 m/z.[1]

Synthesis and Mechanistic Insights

The Vilsmeier-Haack Reaction

This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. It typically involves the reaction of a substituted acetanilide or a similar precursor with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[2][4]

Reaction Scheme:

Caption: General workflow for the synthesis via the Vilsmeier-Haack reaction.

Mechanistic Causality: The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism. The Vilsmeier reagent acts as the electrophile, attacking the electron-rich aromatic ring of the acetanilide precursor. This is followed by cyclization and subsequent hydrolysis to yield the final aldehyde product. The choice of a substituted acetanilide is crucial for directing the formylation to the desired position on the isoquinoline ring.

Generalized Synthetic Protocol

The following is a generalized, self-validating protocol based on procedures for similar compounds.[4] Researchers should optimize conditions for the specific synthesis of 3-Chloroisoquinoline-7-carbaldehyde.

-

Vilsmeier Reagent Formation: To a flask containing N,N-dimethylformamide (DMF), cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. This exothermic reaction forms the Vilsmeier reagent.

-

Addition of Precursor: Once the Vilsmeier reagent is formed, add the appropriate substituted acetanilide precursor portion-wise to the reaction mixture.

-

Reaction: Heat the reaction mixture, typically between 60-90°C, for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, carefully pour the mixture onto crushed ice. This will hydrolyze the reaction intermediate and precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Chloroisoquinoline-7-carbaldehyde is dominated by its two key functional groups: the aldehyde and the chloro substituent.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle that can undergo a variety of transformations, making it a valuable tool for synthetic chemists.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-chloroisoquinoline-7-carboxylic acid.[5]

-

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, (3-chloroisoquinolin-7-yl)methanol.[6]

-

Condensation Reactions: The aldehyde can undergo condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and other intermediates that can be used in further cyclization reactions.[6][7]

-

Reductive Amination: This powerful reaction allows for the synthesis of amines from the aldehyde. The reaction proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine.[6]

Caption: Key reactions of the aldehyde group.

Reactivity of the Chloro Group

The chlorine atom at the 3-position of the isoquinoline ring is generally stable but can be susceptible to nucleophilic substitution under specific conditions, allowing for further functionalization of the molecule.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[10]

-

Storage: Store in a cool, dry place away from heat and direct sunlight.[8] Keep the container tightly sealed.[8][9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[9]

Conclusion

3-Chloroisoquinoline-7-carbaldehyde represents a promising and versatile building block for synthetic and medicinal chemistry. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, plausible synthetic routes, and expected reactivity based on sound chemical principles and data from analogous compounds. This information serves as a valuable resource for researchers looking to explore the potential of this and related molecules in the development of novel chemical entities.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. ijsr.net [ijsr.net]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asset.conrad.com [asset.conrad.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. media.adeo.com [media.adeo.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. calpaclab.com [calpaclab.com]

- 15. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Isoquinoline-3-carboxaldehyde | C10H7NO | CID 231555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 234108-12-4|7-Chloroisoquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 20. parchem.com [parchem.com]

- 21. quinoline-3-carbaldehyde [webbook.nist.gov]

- 22. biosynth.com [biosynth.com]

Introduction: The Strategic Value of the 3-Chloroisoquinoline-7-carbaldehyde Scaffold

An In-depth Technical Guide to the Synthesis of 3-Chloroisoquinoline-7-carbaldehyde

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals with a wide array of pharmacological activities.[1][2] Functionalization of this core at specific positions unlocks access to novel chemical space for drug discovery programs. The target molecule, 3-Chloroisoquinoline-7-carbaldehyde, is a particularly valuable intermediate. The chlorine atom at the C3 position and the carbaldehyde (formyl) group at the C7 position serve as versatile synthetic handles. The C3-chloro group is susceptible to nucleophilic substitution, allowing for the introduction of various amine, ether, or carbon-based substituents, while the C7-aldehyde is a gateway for reductive amination, oxidation to a carboxylic acid, olefination, and the formation of other heterocyclic rings.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a logical and efficient synthetic pathway to 3-Chloroisoquinoline-7-carbaldehyde. We will delve into the mechanistic underpinnings of key reactions, provide field-proven insights into experimental choices, and present a detailed, self-validating protocol for its synthesis.

Retrosynthetic Analysis and Strategic Planning

A robust synthesis begins with a sound retrosynthetic strategy. The target molecule can be disconnected through several logical bond formations. The two most prominent disconnections involve the formation of the C7-aldehyde and the C3-chloro group at different stages of the synthesis.

Caption: Retrosynthetic analysis of 3-Chloroisoquinoline-7-carbaldehyde.

This analysis reveals two primary forward-synthetic strategies:

-

Pathway A (Late-Stage Formylation): This route involves the initial synthesis of a 3-chloroisoquinoline intermediate, followed by the introduction of the aldehyde at the C7 position. This is often the more direct approach if the formylation reaction is regioselective.

-

Pathway B (Early Aldehyde Introduction): This strategy begins with a starting material already containing the aldehyde (or a protected precursor), which is then carried through the isoquinoline ring formation and subsequent chlorination steps. This can be more complex due to the potential reactivity of the aldehyde under various reaction conditions.

Based on reaction robustness and regiochemical considerations, Pathway A is the recommended approach . The Vilsmeier-Haack reaction, a powerful method for formylation, is well-suited for this transformation. The isoquinoline nucleus is deactivated towards electrophilic substitution in the pyridine ring, directing the substitution to the benzene ring. The C3-chloro group, while deactivating, is an ortho-, para-director, favoring substitution at the C5 and C7 positions. The C7 (para) position is generally favored due to reduced steric hindrance, making this a predictable and high-yielding transformation.

Recommended Synthetic Pathway: A Three-Step Approach

The proposed synthesis is a robust three-step sequence starting from a readily available β-phenylethylamine. This pathway leverages classic heterocyclic chemistry reactions, each chosen for its reliability and scalability.

Caption: Overview of the recommended three-step synthesis pathway.

Step 1: Bischler-Napieralski Reaction and Dehydrogenation

The journey begins with the construction of the isoquinoline core. The Bischler-Napieralski reaction is a foundational method for this purpose.[3][4] It involves the acylation of a β-phenylethylamine followed by an acid-catalyzed cyclodehydration.

-

Mechanism and Rationale: The β-phenylethylamine is first acylated to form an amide. This amide is then activated by a Lewis acid, typically phosphorus oxychloride (POCl₃). The electron-rich benzene ring attacks the activated amide carbonyl carbon in an intramolecular electrophilic aromatic substitution to form a six-membered ring. The resulting intermediate eliminates water to yield a 3,4-dihydroisoquinoline.[5] This intermediate is often not isolated but directly dehydrogenated (aromatized) using a catalyst like palladium on carbon (Pd/C) at elevated temperatures to furnish the stable isoquinoline ring system, which tautomerizes to the more stable isoquinoline-3-one (isocarbostyril).

Step 2: Chlorination of Isoquinoline-3-one

The second step transforms the C3-hydroxyl group of the isoquinoline-3-one into the required C3-chloro group. This is a standard transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice.

-

Mechanism and Rationale: The isoquinoline-3-one exists in tautomeric equilibrium with 3-hydroxyisoquinoline. The oxygen atom of the hydroxyl/keto group acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. A chloride ion (from POCl₃) then attacks the C3 position in an SₙAr-type (addition-elimination) or direct displacement reaction, expelling the phosphate group and yielding 3-chloroisoquinoline.[6][7]

Step 3: Vilsmeier-Haack Formylation

The final step is the regioselective introduction of the aldehyde group at the C7 position using the Vilsmeier-Haack reaction. This reaction employs the "Vilsmeier reagent," an electrophilic iminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

-

Mechanism and Rationale: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium salt, [ClCH=N(CH₃)₂]⁺. The electron-rich benzene ring of 3-chloroisoquinoline attacks this electrophile. As previously discussed, the substitution is directed to the C7 position. The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous workup, which liberates the aldehyde and regenerates DMF.[8] Careful temperature control is crucial; the reaction is initiated at a low temperature for reagent formation and then heated to drive the electrophilic substitution.

Detailed Experimental Protocols

Caution: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 3-Chloroisoquinoline

-

Amide Formation & Cyclization: To a solution of β-phenylethylamine (1.0 eq) in toluene, add formyl chloride (1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Dehydration: Cool the mixture again to 0°C and add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise. Heat the reaction mixture to reflux (approx. 110°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Workup 1: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-dihydroisoquinoline.

-

Aromatization & Tautomerization: Dissolve the crude intermediate in toluene and add 10% Palladium on Carbon (0.05 eq). Heat the mixture to reflux for 12-18 hours. Cool, filter the catalyst through a pad of Celite®, and concentrate the filtrate to yield isoquinoline-3-one.

-

Chlorination: To the crude isoquinoline-3-one, add an excess of phosphorus oxychloride (POCl₃, 5.0 eq). Heat the mixture to reflux (approx. 107°C) for 3 hours.

-

Workup 2: After cooling, slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. Basify the solution with 30% aqueous NaOH until pH > 9. Extract the product with dichloromethane (3x). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-chloroisoquinoline.[6]

Protocol 2: Synthesis of 3-Chloroisoquinoline-7-carbaldehyde

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise while maintaining the temperature below 10°C. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.[9]

-

Formylation Reaction: Dissolve 3-chloroisoquinoline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Heating: After the addition is complete, allow the mixture to warm to room temperature, then heat to 90°C for 6-8 hours. Monitor the reaction progress by TLC.

-

Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto a large volume of crushed ice with vigorous stirring. Allow it to stir for 1 hour. Neutralize the mixture by the slow addition of solid sodium carbonate until gas evolution ceases and the pH is ~8.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the final product, 3-Chloroisoquinoline-7-carbaldehyde.

Data Summary

The following table summarizes the key transformations, reagents, and expected outcomes for the recommended synthetic pathway. Yields are estimates based on analogous reactions reported in the literature and may require optimization.

| Step | Transformation | Key Reagents | Typical Conditions | Expected Yield | Key Considerations |

| 1 | Bischler-Napieralski | RCOCl, POCl₃, Pd/C | Toluene, Reflux | 60-75% | Anhydrous conditions are critical for the cyclization step. |

| 2 | Chlorination | POCl₃ | Neat, Reflux | 80-90% | The reaction is vigorous; requires careful quenching on ice. |

| 3 | Vilsmeier-Haack | POCl₃, DMF | 0°C to 90°C | 70-85% | Strict control of temperature during reagent formation is essential. |

Conclusion

The synthesis of 3-Chloroisoquinoline-7-carbaldehyde is efficiently achieved through a strategic three-stage process: Bischler-Napieralski cyclization to build the core, chlorination of the resulting isoquinolone, and a final regioselective Vilsmeier-Haack formylation. This pathway leverages well-established, robust reactions to construct a highly valuable and versatile building block for medicinal chemistry and materials science. By understanding the mechanistic principles behind each step, researchers can troubleshoot and optimize this synthesis to reliably produce the target compound for further derivatization and exploration in drug discovery pipelines.

References

-

PrepChem. (n.d.). Synthesis of 3-chloroisoquinoline. PrepChem.com. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. IJPSR. Retrieved from [Link]

-

National Institutes of Health. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC - NIH. Retrieved from [Link]

-

Synfacts. (n.d.). C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Thieme Chemistry. Retrieved from [Link]

-

NISCAIR Online Periodicals Repository. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NOPR. Retrieved from [Link]

-

African Rock Art. (n.d.). Isoquinoline-7-carbaldehyde. African Rock Art. Retrieved from [Link]

- Google Patents. (n.d.). EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. Google Patents.

-

DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Wikipedia. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC - NIH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. Retrieved from [Link]

- Google Patents. (n.d.). US9006498B2 - Process for the chlorination of a hydroxylated organic compound. Google Patents.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 5. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. US9006498B2 - Process for the chlorination of a hydroxylated organic compound - Google Patents [patents.google.com]

- 8. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Chloroisoquinoline-4-carbaldehyde: Synthesis, Reactivity, and Applications

Introduction

3-Chloroisoquinoline-4-carbaldehyde, bearing the CAS Number 120285-29-2 , is a pivotal bifunctional heterocyclic compound.[1] Its structure, incorporating an isoquinoline nucleus, a reactive aldehyde group at the 4-position, and a chlorine atom at the 3-position, renders it a versatile building block in synthetic organic chemistry. The isoquinoline scaffold is a privileged core structure in numerous natural products and pharmacologically active molecules, exhibiting a wide array of biological activities including anticancer and antimicrobial properties.[2] The presence of both an electrophilic aldehyde and a chloro group susceptible to nucleophilic substitution or cross-coupling reactions allows for the strategic and divergent synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of 3-Chloroisoquinoline-4-carbaldehyde, designed for researchers, scientists, and professionals in the field of drug development and materials science.

Synthesis of 3-Chloroisoquinoline-4-carbaldehyde

The most direct and widely employed method for the synthesis of 3-chloroisoquinoline-4-carbaldehyde is the Vilsmeier-Haack reaction. This reaction facilitates the simultaneous chlorination and formylation of a suitable precursor. While specific literature for the synthesis of the 4-carbaldehyde isomer is sparse, the general principle is well-established for related isoquinolines and quinolines.[3] The logical precursor for this transformation is isoquinolin-3(2H)-one.

The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from a formamide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5][6] This electrophilic species then reacts with the electron-rich isoquinolinone to yield the target aldehyde.

Reaction Mechanism: The Vilsmeier-Haack Reaction

The mechanism proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution and cyclization cascade on the isoquinolinone substrate.

-

Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7]

-

Electrophilic Attack and Cyclization : The isoquinolinone attacks the Vilsmeier reagent, initiating a cascade of reactions that result in the formation of the 3-chloro-substituted isoquinoline ring with a formyl group at the 4-position. The reaction is completed by hydrolysis during the work-up to liberate the aldehyde.[5]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

Spectroscopic Data for 3-Chloroisoquinoline-7-carbaldehyde: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloroisoquinoline-7-carbaldehyde, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally analogous compounds to provide a robust, predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectroscopic characteristics. Detailed experimental protocols for acquiring this data are also provided, alongside a discussion of the underlying scientific principles guiding the interpretation of the expected spectral features. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel isoquinoline derivatives.

Introduction: The Significance of 3-Chloroisoquinoline-7-carbaldehyde

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules[1]. The introduction of a chlorine atom at the 3-position and a carbaldehyde group at the 7-position of the isoquinoline ring system creates a molecule, 3-Chloroisoquinoline-7-carbaldehyde, with a unique electronic and steric profile. These functional groups are expected to modulate the compound's reactivity, intermolecular interactions, and, consequently, its biological activity.

Accurate spectroscopic characterization is the cornerstone of modern chemical research and development. It provides unambiguous confirmation of molecular structure, enables the assessment of purity, and offers insights into the electronic environment of the molecule. This guide provides a detailed predictive analysis of the key spectroscopic signatures of 3-Chloroisoquinoline-7-carbaldehyde, empowering researchers to confidently identify and characterize this compound in their studies.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 3-Chloroisoquinoline-7-carbaldehyde in a deuterated solvent such as CDCl₃ is expected to exhibit distinct signals for the aldehydic proton and the aromatic protons on the isoquinoline ring.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-1 | ~ 9.3 - 9.5 | s | - | The proton at the 1-position of the isoquinoline ring is typically deshielded due to the anisotropic effect of the fused aromatic system and the electron-withdrawing nature of the adjacent nitrogen atom. |

| H-4 | ~ 8.3 - 8.5 | s | - | The proton at the 4-position is influenced by the adjacent chlorine atom and the nitrogen in the ring, leading to a downfield shift. |

| H-5 | ~ 8.1 - 8.3 | d | ~ 8.5 - 9.0 | This proton is ortho to the carbaldehyde group and is expected to be deshielded. It will likely appear as a doublet due to coupling with H-6. |

| H-6 | ~ 7.8 - 8.0 | dd | ~ 8.5 - 9.0, ~1.5 - 2.0 | This proton will be coupled to both H-5 and H-8, resulting in a doublet of doublets. |

| H-8 | ~ 8.4 - 8.6 | d | ~ 1.5 - 2.0 | This proton is ortho to the carbaldehyde group and is expected to be significantly deshielded. It will show a small coupling to H-6. |

| 7-CHO | ~ 10.1 - 10.3 | s | - | The aldehydic proton is highly deshielded and will appear as a sharp singlet in the downfield region of the spectrum. |

Note: Predicted chemical shifts are based on the analysis of substituent effects on the isoquinoline ring system. Actual experimental values may vary slightly.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of solid 3-Chloroisoquinoline-7-carbaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Filter the solution through a pipette with a small cotton plug into a clean, 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Acquisition:

-

Record the spectrum on a spectrometer with a proton frequency of at least 400 MHz to ensure good signal dispersion.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Structural Insights from ¹H NMR

The predicted downfield chemical shift of the aldehydic proton is a key diagnostic feature. The distinct splitting patterns of the aromatic protons will allow for the unambiguous assignment of each proton in the benzene portion of the isoquinoline ring, confirming the 7-position of the carbaldehyde group.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 3-Chloroisoquinoline-7-carbaldehyde will show distinct signals for each of the ten carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~ 152 - 154 | This carbon is adjacent to the nitrogen atom and is expected to be in the typical range for a C=N carbon in a heteroaromatic system. |

| C-3 | ~ 150 - 152 | The carbon bearing the chlorine atom will be significantly influenced by the electronegativity of the halogen. |

| C-4 | ~ 122 - 124 | This carbon is expected to have a chemical shift typical for an aromatic CH group in this environment. |

| C-4a | ~ 136 - 138 | A quaternary carbon at the ring junction. |

| C-5 | ~ 128 - 130 | Aromatic CH carbon. |

| C-6 | ~ 130 - 132 | Aromatic CH carbon. |

| C-7 | ~ 135 - 137 | The carbon bearing the carbaldehyde group will be deshielded. |

| C-8 | ~ 129 - 131 | Aromatic CH carbon. |

| C-8a | ~ 130 - 132 | A quaternary carbon at the ring junction. |

| 7-CHO | ~ 190 - 192 | The carbonyl carbon of the aldehyde group will have a characteristic downfield chemical shift. |

Note: These predictions are based on established substituent chemical shift effects on the isoquinoline ring system.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

-

Instrument Setup and Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Structural Confirmation with ¹³C NMR

The downfield signal of the aldehydic carbonyl carbon is a key identifier. The chemical shifts of the aromatic carbons will be influenced by the positions of the chloro and carbaldehyde substituents, providing further confirmation of the substitution pattern.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks at m/z values corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. The predicted monoisotopic mass is 191.0138 m/z.[1]

-

Fragmentation Pattern: Common fragmentation pathways for isoquinoline alkaloids may involve the loss of small molecules.[3][4] For 3-Chloroisoquinoline-7-carbaldehyde, fragmentation could involve:

-

Loss of a hydrogen atom ([M-H]⁺).

-

Loss of the formyl group ([M-CHO]⁺).

-

Loss of a chlorine atom ([M-Cl]⁺).

-

Loss of hydrogen chloride ([M-HCl]⁺).

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrument Setup and Acquisition:

-

Use a GC-MS system with a suitable capillary column for separating the analyte.

-

Set the injector and transfer line temperatures to ensure efficient vaporization without thermal decomposition.

-

Program the GC oven temperature to achieve good chromatographic separation.

-

Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

Molecular Formula and Structure Verification

The accurate mass measurement of the molecular ion using high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. The isotopic pattern of the molecular ion provides definitive evidence for the presence of a single chlorine atom.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 3050 - 3100 | Aromatic C-H stretch | Medium |

| ~ 2820 and ~ 2720 | Aldehyde C-H stretch (Fermi doublet) | Medium, Sharp |

| ~ 1700 - 1710 | Carbonyl (C=O) stretch of the aromatic aldehyde | Strong, Sharp |

| ~ 1600, ~ 1480 | Aromatic C=C and C=N stretching | Medium to Strong |

| ~ 1200 - 1300 | C-H in-plane bending | Medium |

| ~ 1100 - 1200 | C-C stretching | Medium |

| ~ 700 - 900 | C-H out-of-plane bending | Strong |

| Below 800 | C-Cl stretch | Medium to Strong |

Rationale: The C=O stretch of an aromatic aldehyde is typically found around 1700 cm⁻¹.[5][6][7] The characteristic Fermi doublet for the aldehyde C-H stretch is a key diagnostic feature.[8] The C-Cl stretch appears in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.

-

Sample Preparation:

-

Place a small amount of the solid 3-Chloroisoquinoline-7-carbaldehyde directly onto the ATR crystal.

-

-

Instrument Setup and Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as absorbance or transmittance versus wavenumber.

-

Functional Group Identification

The strong carbonyl absorption and the characteristic aldehyde C-H stretches will be the most prominent features in the IR spectrum, confirming the presence of the carbaldehyde functionality.

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Predicted UV-Vis Absorption Maxima (λmax)

The UV-Vis spectrum of 3-Chloroisoquinoline-7-carbaldehyde in a solvent like ethanol is expected to show multiple absorption bands characteristic of the extended π-system of the isoquinoline ring. The presence of the chloro and carbaldehyde substituents will influence the positions and intensities of these bands. Typically, isoquinoline derivatives exhibit absorption maxima in the range of 220-350 nm. The conjugation of the aldehyde group with the aromatic system is likely to cause a red shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted isoquinoline.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

-

Instrument Setup and Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

Insights into the Electronic Structure

The UV-Vis spectrum provides information about the conjugated π-electron system of the molecule. The positions and intensities of the absorption bands can be correlated with the electronic transitions and can be useful for quantitative analysis using the Beer-Lambert law.

Visualization of Molecular Structure and Spectroscopic Correlations

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and key correlations.

Figure 2: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a detailed and predictive overview of the spectroscopic data for 3-Chloroisoquinoline-7-carbaldehyde. By leveraging data from analogous compounds, we have established a comprehensive set of expected spectral features for ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopy. The provided experimental protocols offer a practical framework for researchers to acquire high-quality data for this and related molecules. The insights and predictive data contained within this guide will serve as a valuable resource for the scientific community, facilitating the unambiguous identification and characterization of this important isoquinoline derivative and accelerating its potential applications in drug discovery and materials science.

References

-

Li, J., Wu, Y., Dong, S., Yu, Y., Wu, Y., Xiang, B., & Li, Q. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4797. [Link]

-

Suganthi, A., et al. (2014). Vibrational and electronic spectra of some five-substituted isoquinoline have been investigated computationally. ResearchGate. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ACS Publications. (2009). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. [Link]

-

Nelson, J. T., & Davis, R. (1991). 1H and 13C NMR spectra of fifteen substituted isoquinolines. Magnetic Resonance in Chemistry, 29(5), 513–517. [Link]

-

ResearchGate. (n.d.). Derivative compounds in aprotic solvents. UV/Vis absorption spectra of... [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

PLOS One. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]

-

MDPI. (2010). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. Molecules, 15(11), 8156-8174. [Link]

-

MDPI. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(1), 70. [Link]

-

ACS Publications. (1968). Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinol. Journal of the American Chemical Society, 90(8), 2167–2174. [Link]

-

Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

-

MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206. [Link]

-

ResearchGate. (2025, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

-

Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

-

PubMed. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 775. [Link]

-

National Institutes of Health. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10, 775. [Link]

-

MDPI. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 26(11), 3326. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]

-

The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link]

-

PubMed. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

-

Arkivoc. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 3-Chloroisoquinoline-7-carbaldehyde: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive analysis of 3-Chloroisoquinoline-7-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document synthesizes foundational principles and data from closely related analogues to present a robust guide for researchers, scientists, and drug development professionals. The guide covers the molecule's structural elucidation through predictive spectroscopic analysis, proposes a viable synthetic pathway, and explores its potential applications as a versatile chemical scaffold.

Introduction: The Isoquinoline Scaffold

The isoquinoline core is a privileged structure in pharmacology, forming the backbone of numerous natural alkaloids and synthetic drugs.[1][2] Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of functional groups, such as a chlorine atom and a carbaldehyde (aldehyde) group, onto this scaffold creates a molecule like 3-Chloroisoquinoline-7-carbaldehyde, which holds significant potential as a versatile intermediate for the synthesis of novel therapeutic agents and functional materials.[3][4] The chloro-substituent can act as a site for cross-coupling reactions, while the aldehyde group provides a handle for forming diverse chemical linkages.

Molecular Structure and Spectroscopic Characterization

Direct, published spectroscopic data for 3-Chloroisoquinoline-7-carbaldehyde is not extensively available. However, a detailed structural confirmation can be predicted based on the well-documented spectra of related isoquinoline derivatives.[5][6] A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS), would be essential for unambiguous characterization.

Predicted Spectroscopic Data

The following table summarizes the anticipated spectroscopic features of 3-Chloroisoquinoline-7-carbaldehyde, derived from the analysis of similar compounds.[7]

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aldehyde Proton (CHO): ~9.9-10.1 ppm (singlet). Aromatic Protons: Multiple signals between 7.5-9.0 ppm. The proton at C1 will likely be the most deshielded due to the adjacent nitrogen. The protons on the benzene ring will show characteristic coupling patterns based on their positions relative to the aldehyde and the fused pyridine ring. | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom. The chemical shifts in the aromatic region are influenced by the electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the aldehyde group.[5] |

| ¹³C NMR | Carbonyl Carbon (CHO): ~190-195 ppm. Carbons bonded to Nitrogen (C1, C3): ~150-160 ppm. Carbon bonded to Chlorine (C3): Shift influenced by halogen. Aromatic Carbons: ~120-140 ppm. | The carbonyl carbon is characteristically found at a very low field. Carbons adjacent to the heteroatom (nitrogen) are also significantly deshielded.[5] |

| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption band around 1700-1715 cm⁻¹. C=N Stretch (Isoquinoline): Medium absorption band around 1620-1640 cm⁻¹. C-Cl Stretch: Absorption in the fingerprint region, typically 600-800 cm⁻¹. Aromatic C-H Stretch: Above 3000 cm⁻¹. | These vibrational frequencies are characteristic of the respective functional groups and provide clear evidence of their presence in the molecule. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): Expected at m/z corresponding to the molecular weight (C₁₀H₆ClNO). Isotope Peak (M+2): A significant peak at approximately one-third the intensity of the M⁺ peak, characteristic of the presence of a single chlorine atom. | MS confirms the molecular weight and the presence of chlorine through its isotopic distribution (³⁵Cl and ³⁷Cl). |

Proposed Synthesis and Reactivity

A plausible and efficient route to synthesize 3-Chloroisoquinoline-7-carbaldehyde would involve a multi-step process, likely culminating in a Vilsmeier-Haack reaction for the introduction of the aldehyde group.[8]

Proposed Synthetic Pathway

A logical synthetic approach would start from a substituted β-phenylethylamine, proceed through a Bischler-Napieralski cyclization to form the isoquinoline core, followed by chlorination and formylation.[9]

Caption: Proposed multi-step synthesis of 3-Chloroisoquinoline-7-carbaldehyde.

Key Reaction: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (aldehyde) group onto an electron-rich aromatic ring.[10][11] In this case, a 3-chloroisoquinoline intermediate would be treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8]

Experimental Protocol: Vilsmeier-Haack Reaction

-

Reagent Formation: In a flame-dried, two-necked flask under a nitrogen atmosphere, cool anhydrous DMF (3-5 equivalents) to 0°C. Add POCl₃ (1.5-2 equivalents) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.[8]

-

Formylation: Dissolve the 3-chloroisoquinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[8]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-90°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up: Upon completion, pour the reaction mixture into crushed ice. Carefully neutralize the solution with a base such as sodium carbonate or sodium hydroxide to facilitate the hydrolysis of the intermediate iminium salt to the final aldehyde product.[8]

-

Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a reactive aldehyde and a modifiable chloro group makes 3-Chloroisoquinoline-7-carbaldehyde a highly valuable scaffold in medicinal chemistry.[12][13]

Scaffold for Compound Library Synthesis

The aldehyde functional group is a versatile handle for a variety of chemical transformations, including:

-

Reductive Amination: To generate a diverse library of secondary and tertiary amines.

-

Wittig Reaction: To form carbon-carbon double bonds, extending the molecular framework.

-

Condensation Reactions: With various nucleophiles (e.g., hydrazines, hydroxylamines) to form hydrazones, oximes, and other heterocyclic systems.[13]

The chlorine at the 3-position can be substituted through nucleophilic aromatic substitution or used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.

Potential Biological Activities

While the specific bioactivity of 3-Chloroisoquinoline-7-carbaldehyde is not yet reported, derivatives of chloroisoquinolines and isoquinoline aldehydes have shown promise in several therapeutic areas:

-

Anticancer: Many quinoline and isoquinoline derivatives exhibit cytotoxic activity against various cancer cell lines.[3][4]

-

Antimicrobial: The isoquinoline scaffold is present in many natural and synthetic antimicrobial agents.[1][14]

-

Antiviral: Certain isoquinoline alkaloids have demonstrated potent antiviral properties.[15]

Caption: A hypothetical workflow for utilizing 3-Chloroisoquinoline-7-carbaldehyde in a drug discovery program.

Conclusion

3-Chloroisoquinoline-7-carbaldehyde represents a promising, yet underexplored, molecular entity. Based on the established chemistry of its constituent parts, it is poised to be a valuable building block for the synthesis of complex heterocyclic systems. Its dual functionality offers a strategic advantage for creating diverse chemical libraries for high-throughput screening in drug discovery programs. This guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and application of this versatile compound. Further experimental validation of the predicted properties and proposed synthetic routes will be crucial in unlocking its full potential.

References

- BenchChem. (n.d.). Comparative Biological Insights: 8-Chloroisoquinoline-1-carbonitrile and Its Analogs.

- BenchChem. (n.d.). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.

- PubMed. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction.

- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.

- MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.

- National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.

- American Chemical Society Publications. (n.d.). Absorption Spectra of Heterocyclic Compounds. II. Amino-Derivatives of Pyridine, Quinoline and Isoquinoline.

- PubMed Central. (n.d.). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking.

- Wikipedia. (n.d.). Isoquinoline.

- BenchChem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.

- ResearchGate. (2025). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments.

- AIP Publishing. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.

- Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.

- PubMed. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking.

- SlideShare. (n.d.). Isoquinoline.pptx.

- ResearchGate. (n.d.). Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction.

- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.

- American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.

- BenchChem. (n.d.). 3-Chloroisoquinoline-5-carbaldehyde.

- MDPI. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.

- Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- Royal Society of Chemistry. (n.d.). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit.

- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

- BenchChem. (n.d.). Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis.

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 10. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 12. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Reactivity of the aldehyde group in 3-Chloroisoquinoline-7-carbaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Chloroisoquinoline-7-carbaldehyde

Abstract

3-Chloroisoquinoline-7-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure combines the privileged isoquinoline scaffold with two reactive sites: a chloro-substituent amenable to cross-coupling and nucleophilic substitution, and a highly versatile aldehyde group. This guide provides a comprehensive technical overview of the aldehyde group's reactivity, offering field-proven insights and detailed experimental protocols. While direct literature on this specific isomer is nascent, this document synthesizes data from structurally analogous compounds—primarily other chloro-substituted quinoline and isoquinoline carbaldehydes—to provide a robust predictive framework for its chemical behavior. We will explore the fundamental principles governing the aldehyde's reactivity and delve into key transformations including oxidation, reduction, reductive amination, and condensation reactions, equipping researchers with the knowledge to effectively utilize this potent synthetic intermediate.

Introduction: Understanding the Core Reactivity

The chemical behavior of 3-chloroisoquinoline-7-carbaldehyde is dictated by the interplay of its constituent parts. The isoquinoline ring system, containing an electronegative nitrogen atom, and the chloro-substituent at the 3-position both act as electron-withdrawing groups. This electronic pull significantly influences the aldehyde moiety at the 7-position.

The fundamental reactivity of any aldehyde is rooted in the polarity of the carbonyl (C=O) group.[1][2] The higher electronegativity of oxygen draws electron density away from the carbon atom, rendering it electrophilic and susceptible to attack by nucleophiles.[3][4] In the case of 3-chloroisoquinoline-7-carbaldehyde, the electron-withdrawing nature of the chloro-isoquinoline core further enhances the partial positive charge on the carbonyl carbon, thereby increasing its reactivity compared to simple aromatic aldehydes. Aldehydes are intrinsically more reactive than ketones due to reduced steric hindrance and a greater partial positive charge on the carbonyl carbon.[5]

This heightened electrophilicity makes the aldehyde group a hub for a wide array of chemical transformations, allowing for its conversion into alcohols, carboxylic acids, amines, alkenes, and other valuable functional groups.

Caption: General mechanism of nucleophilic addition to an aldehyde.

Key Transformations of the Aldehyde Functional Group

The versatility of the aldehyde group allows for several high-yield, strategic transformations. The following sections provide detailed protocols for the most critical reactions, adapted from established procedures for analogous heterocyclic aldehydes.

Oxidation to 3-Chloroisoquinoline-7-carboxylic Acid

The conversion of an aldehyde to a carboxylic acid is a fundamental oxidation reaction. For complex molecules like 3-chloroisoquinoline-7-carbaldehyde, it is crucial to use mild conditions to avoid unwanted side reactions. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a weak acid, is an exceptionally effective method for this purpose.[6]

Experimental Protocol: Pinnick Oxidation [6]

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloroisoquinoline-7-carbaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add 2-methyl-2-butene (10.0 equiv), which acts as a chlorine scavenger, followed by sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 5.0 equiv) to maintain a slightly acidic pH.

-

Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 4.0 equiv) in deionized water. Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to 0 °C and quench any excess oxidant by the slow addition of a saturated aqueous solution of sodium bisulfite (NaHSO₃).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 3-chloroisoquinoline-7-carboxylic acid, can be purified by recrystallization.

Reduction to (3-Chloroisoquinolin-7-yl)methanol

Reduction of the aldehyde provides the corresponding primary alcohol, a valuable intermediate for further functionalization. Mild reducing agents such as sodium borohydride (NaBH₄) are typically sufficient and highly effective for this transformation, offering excellent chemoselectivity.[7]

Experimental Protocol: Sodium Borohydride Reduction [7]

-

Reaction Setup: Dissolve 3-chloroisoquinoline-7-carbaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Reductant: Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction's progress by TLC.

-

Workup: Once the starting material is consumed, carefully add water to quench the excess NaBH₄.

-

Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (3-chloroisoquinolin-7-yl)methanol. Purify further by column chromatography if necessary.

Reductive Amination for Amine Synthesis

Reductive amination is one of the most powerful methods for C-N bond formation, directly converting an aldehyde into a primary, secondary, or tertiary amine in a single pot.[8][9] The reaction proceeds through an intermediate imine or iminium ion, which is reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and its ability to selectively reduce the iminium ion in the presence of the starting aldehyde.[8] This method is a cornerstone of drug discovery for generating amine libraries.

Caption: Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

-

Reaction Setup: To a solution of 3-chloroisoquinoline-7-carbaldehyde (1.0 equiv) in an anhydrous solvent such as dichloroethane or THF, add the desired primary or secondary amine (1.1 equiv).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amine product by flash column chromatography.

Carbon-Carbon Bond Forming Condensation Reactions

The aldehyde group is an excellent electrophile for condensation reactions that form new carbon-carbon bonds, providing access to a vast range of complex molecular architectures.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with two electron-withdrawing groups flanking a CH₂ group) catalyzed by a weak base, typically piperidine or pyridine, to form a new C=C double bond.[7][10]

Experimental Protocol: Knoevenagel Condensation [7]

-

Reaction Setup: In a flask, prepare a mixture of 3-chloroisoquinoline-7-carbaldehyde (0.01 mol), an active methylene compound (e.g., diethyl malonate or malononitrile, 0.01 mol), and a catalytic amount of piperidine (0.1 mL) in absolute ethanol (15 mL).

-

Reaction: Gently warm the mixture for 10 minutes, then stir at room temperature for 4-6 hours.

-

Isolation: If a solid product precipitates, collect it by filtration and wash with cold ethanol.

-

Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.

The Wittig reaction is a highly reliable method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[2][11][12] This reaction is prized for its functional group tolerance and offers a direct route to vinyl-substituted isoquinolines. The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide used.[2]

Sources

- 1. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to Nucleophilic Substitution on 3-Chloroisoquinoline-7-carbaldehyde: Strategies for the Synthesis of Novel Pharmaceutical Scaffolds

Abstract

This in-depth technical guide provides a comprehensive overview of nucleophilic substitution reactions on the synthetically valuable, yet underexplored, 3-chloroisoquinoline-7-carbaldehyde scaffold. Directed at researchers, medicinal chemists, and drug development professionals, this document elucidates the underlying principles governing the reactivity of this heteroaromatic system and presents a series of robust, field-proven protocols for its functionalization. By leveraging both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, this guide offers a practical toolkit for the synthesis of diverse libraries of novel isoquinoline derivatives with significant potential in pharmaceutical research.

Introduction: The Strategic Importance of the Isoquinoline Core

The isoquinoline motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and CNS-modulating properties. The targeted functionalization of the isoquinoline ring system is therefore a cornerstone of many drug discovery programs. 3-Chloroisoquinoline-7-carbaldehyde emerges as a particularly attractive starting material due to the presence of two key reactive handles: a chloro substituent at the C-3 position, amenable to nucleophilic displacement, and a carbaldehyde group at the C-7 position, which can be further elaborated through a variety of carbonyl chemistries. The strategic placement of the electron-withdrawing carbaldehyde group is anticipated to significantly influence the reactivity of the C-3 position, a central theme that will be explored in detail throughout this guide.

Understanding the Reactivity of 3-Chloroisoquinoline-7-carbaldehyde

The propensity of 3-chloroisoquinoline-7-carbaldehyde to undergo nucleophilic substitution is dictated by the electronic properties of the isoquinoline ring system and the influence of its substituents. The nitrogen atom within the isoquinoline ring acts as an electron sink, withdrawing electron density from the carbocyclic ring and, crucially, from the C-1 and C-3 positions of the pyridine ring. This inherent electron deficiency at the C-3 position is further amplified by the presence of the strongly electron-withdrawing carbaldehyde group at the C-7 position. Although the carbaldehyde group is not in direct conjugation with the C-3 position, its inductive and mesomeric effects, relayed through the aromatic system, are expected to enhance the electrophilicity of the C-3 carbon, thereby activating it for nucleophilic attack.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary pathway for the substitution of the chloro group is the SNAr mechanism. This process is a two-step addition-elimination sequence:

-

Nucleophilic Attack: A nucleophile adds to the electron-deficient C-3 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, a good leaving group, to yield the substituted isoquinoline product.

The rate of this reaction is contingent on both the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate. The presence of the isoquinoline nitrogen and the C-7 carbaldehyde group are crucial for stabilizing this intermediate through resonance, thereby lowering the activation energy of the reaction.

Caption: The SNAr mechanism on 3-chloroisoquinoline-7-carbaldehyde.

Experimental Protocols for Nucleophilic Substitution

The following protocols are presented as robust starting points for the exploration of nucleophilic substitution reactions on 3-chloroisoquinoline-7-carbaldehyde. It is recommended that all reactions be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Amination with Primary and Secondary Amines

The introduction of nitrogen-containing substituents is of paramount importance in drug discovery.

Protocol 3.1.1: General Procedure for Amination

-

To a solution of 3-chloroisoquinoline-7-carbaldehyde (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane) is added the desired amine (1.2-2.0 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0-3.0 eq.).

-

The reaction mixture is heated to a temperature between 80-120 °C.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices as they can dissolve the reactants and stabilize the charged intermediate.

-

Base: An inorganic base is often necessary to deprotonate the amine nucleophile, increasing its reactivity, and to neutralize the HCl generated during the reaction.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy for the disruption of aromaticity.

O- and S-Alkylation with Alcohols and Thiols